N'-methylethanimidamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N'-methylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.ClH/c1-3(4)5-2;/h1-2H3,(H2,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOBHFDVBPNIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Imidamide Hydrochlorides Within Contemporary Chemical Synthesis
Imidamide hydrochlorides, as a class of compounds, are salts formed from an imidamide (amidine) base and hydrochloric acid. Amidines are characterized by the R-C(=NR')NR''R''' functional group and are considered nitrogen analogs of carboxylic acids. Their hydrochlorides are often the preferred form for storage and handling, as the free bases can be less stable and more reactive.
In modern organic synthesis, imidamide hydrochlorides serve as versatile intermediates and building blocks. They are crucial precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and agrochemicals. For instance, acetamidine (B91507) hydrochloride, a closely related compound to the subject of this article, is a key precursor in the synthesis of pyrimidines, imidazoles, and triazines. core.ac.uk The controlled reactivity of the imidamide moiety, modulated by the hydrochloride salt formation, allows for its strategic use in complex molecular constructions.
The general utility of imidamide hydrochlorides in synthesis is summarized in the table below, illustrating the types of transformations they commonly undergo.
Table 1: Common Synthetic Applications of Imidamide Hydrochlorides
| Reaction Type | Reagent/Conditions | Product Class |
| Heterocycle Formation | β-Dicarbonyl compounds | Pyrimidines |
| Heterocycle Formation | α-Haloketones | Imidazoles |
| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl amidines |
| Reduction | Reducing agents (e.g., NaBH4) | Diamines |
| Hydrolysis | Aqueous acid or base | Carboxylic acids/Amides |
Foundational Principles of Imidamide Chemistry Relevant to N Methylethanimidamide Hydrochloride
The chemistry of N'-methylethanimidamide hydrochloride is governed by the electronic and structural features of the ethanimidamide (acetamidine) core, modified by the presence of a single N-methyl group.
Structure and Bonding: The core of an imidamide features a carbon atom double-bonded to one nitrogen and single-bonded to another. In the hydrochloride salt, the proton from HCl resides on one of the nitrogen atoms, and the positive charge is delocalized across the N-C-N system through resonance. This charge delocalization contributes to the stability of the cation.
Reactivity: The carbon atom of the imidamide group is electrophilic and susceptible to attack by nucleophiles. The nitrogen atoms, even when protonated, can exhibit nucleophilic character depending on the reaction conditions. The N-methyl group in N'-methylethanimidamide introduces a slight inductive effect and steric bulk compared to the unsubstituted acetamidine (B91507), which can subtly influence its reactivity and physical properties.
A common method for the synthesis of imidamide hydrochlorides is the Pinner reaction. organic-chemistry.org This reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride (a Pinner salt), which can then be reacted with an amine to yield the corresponding N-substituted imidamide hydrochloride. organic-chemistry.org For this compound, this would theoretically involve the reaction of acetonitrile (B52724) with an alcohol and HCl, followed by treatment with methylamine (B109427).
Evolution of Research Trajectories for Hydrohalide Salts in Organic Chemistry
Hydrohalide salts of organic bases, including imidamide hydrochlorides, have long been a cornerstone of organic chemistry. researchgate.net Initially, their primary role was for the isolation, purification, and storage of amine and other basic compounds. The formation of a crystalline salt facilitates handling and improves stability.
Over time, the role of hydrohalide salts has evolved significantly. In contemporary organic synthesis, they are not merely seen as storage forms but as active participants in chemical reactions. rsc.org For example, amine hydrochlorides are now used as bifunctional reagents where both the amine and the chloride components are incorporated into the final product. rsc.org
The trajectory of research has moved from simple acid-base chemistry to leveraging the specific properties of the salt for catalytic processes, for controlling selectivity in reactions, and for developing more environmentally benign synthetic methods. The use of salts can influence reaction kinetics, solubility, and the reactivity of functional groups, making them a subtle but powerful tool in the organic chemist's arsenal. researchgate.net
Current Research Gaps and Future Directions for N Methylethanimidamide Hydrochloride Investigations
Direct Synthesis Approaches to Imidamide Hydrochlorides
Direct synthetic routes offer an efficient means of preparing imidamide hydrochlorides by constructing the core functional group from basic chemical building blocks. These methods often involve the activation of nitriles or the use of highly reactive intermediates to facilitate the formation of the characteristic C-N double bond of the imidamide system.
Condensation Reactions Involving Nitriles and Amines in the Presence of Hydrogen Chloride
The most classical and direct method for synthesizing N-substituted amidine hydrochlorides is the Pinner reaction and its variations, which involve the acid-catalyzed reaction of a nitrile with an amine. core.ac.ukbeilstein-journals.org In the context of this compound, this would involve the reaction between acetonitrile (B52724) (the nitrile) and methylamine (B109427) (the amine). The reaction is typically mediated by anhydrous hydrogen chloride (HCl), which serves a dual role: it protonates the nitrile, activating it toward nucleophilic attack, and it forms the final hydrochloride salt of the amidine product. nih.govnumberanalytics.comrroij.com
The process begins with the protonation of the nitrile nitrogen by HCl, which significantly increases the electrophilicity of the nitrile carbon. nih.govrroij.com A primary amine, such as methylamine, then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and stabilization lead to the formation of the amidinium ion, which is isolated as its hydrochloride salt. nih.gov While direct addition of amines to nitriles is possible, it often requires harsh conditions or activation of the amine by a strong base. core.ac.uknih.gov The use of HCl provides a more common and accessible pathway, yielding the desired amidine hydrochloride directly, which often precipitates from the reaction mixture. core.ac.uk
| Reactant 1 (Nitrile) | Reactant 2 (Amine) | Catalyst/Conditions | Product | Ref. |
| Benzonitrile | Aniline | Strong Base (e.g., n-BuLi) | N-Phenylbenzamidine | nih.gov |
| Acetonitrile | Methylamine | Anhydrous HCl | This compound | core.ac.uknih.gov |
| Aryl Nitriles | 3-Phenylpropylamine | Strong Base (e.g., NaH) | N-(3-phenylpropyl)arylimidamide | nih.gov |
| Substituted Nitriles | Various Amines | Trimethylaluminum | Substituted Amidines | semanticscholar.org |
Utilization of Imidate Intermediates in this compound Formation
A refined and highly effective variation of the Pinner reaction involves the formation and subsequent reaction of an imidate intermediate, often referred to as a Pinner salt. wikipedia.orgsynarchive.com This two-step procedure is one of the most reliable methods for preparing amidines. beilstein-journals.orgsynarchive.com
First, a nitrile (e.g., acetonitrile) is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride. nih.govorganic-chemistry.org This reaction forms an alkyl imidate hydrochloride salt. nih.govwikipedia.org This Pinner salt is a stable, often crystalline, intermediate that can be isolated. nih.gov
In the second step, the isolated imidate hydrochloride is treated with an amine, such as methylamine. nih.govrroij.com The amine displaces the alkoxy group (-OR) from the imidate to form the corresponding N'-substituted amidine hydrochloride. nih.govsynarchive.com This stepwise approach offers greater control and is particularly useful for less reactive nitriles or sensitive amine substrates. organic-chemistry.org 2,2,2-Trifluoro- and trichloroethyl imidates are noted as being particularly effective reagents for preparing amidines under mild conditions. organic-chemistry.org
Pinner Reaction Mechanism via Imidate Intermediate:
Protonation of Nitrile: R-C≡N + HCl → [R-C≡N-H]⁺ Cl⁻
Nucleophilic Attack by Alcohol: [R-C≡N-H]⁺ + R'-OH → [R-C(OR')=NH₂]⁺
Formation of Imidate Salt: The resulting product is the alkyl imidate hydrochloride, or Pinner Salt.
Reaction with Amine: [R-C(OR')=NH₂]⁺ Cl⁻ + R''-NH₂ → [R-C(NHR'')=NH₂]⁺ Cl⁻ + R'-OH
| Imidate Type | Reactivity | Application | Ref. |
| Alkyl Imidate Hydrochlorides | High | General synthesis of amidines, esters, orthoesters | wikipedia.orgsynarchive.com |
| Trihaloethyl Imidates | Excellent | Amidine synthesis under mild conditions | organic-chemistry.orgorganic-chemistry.org |
| N-Substituted Imidates | Variable | Synthesis of N-heterocycles | rroij.comscribd.com |
One-Pot and Multicomponent Synthesis Strategies
Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of waste, leading to the development of one-pot and multicomponent reactions (MCRs) for the synthesis of complex molecules like imidamides. beilstein-journals.orgresearchgate.net These strategies allow for the construction of the imidamide core from three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates. beilstein-journals.orgnih.gov
Several MCRs have been developed for amidine synthesis. For instance, a facile protocol for α-amino amidine synthesis involves a molecular iodine-catalyzed three-component coupling of isocyanides, amines, and aldehydes. beilstein-journals.org Another powerful approach is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and amines, which proceeds through a ketenimine intermediate. nih.gov These methods provide rapid access to a diverse range of structurally complex amidines that would be difficult to prepare using classical methods. beilstein-journals.orgorganic-chemistry.org A metal-free, three-component strategy can afford sulfonyl amidines from the in-situ formation of enamines (from amines and ketones) coupled with azides. researchgate.netnih.gov
| Reaction Name/Type | Components | Catalyst | Key Features | Ref. |
| Ugi-type Reaction | Isocyanide, Amine, Aldehyde | Molecular Iodine | High atom economy, mild conditions, structural diversity. | beilstein-journals.org |
| Copper-Catalyzed MCR | Terminal Alkyne, Sulfonyl Azide, Amine | Copper (I) | Forms a ketenimine intermediate; broad substrate scope. | nih.gov |
| Metal-Free Enamine-Azide Coupling | Ketone, Amine, Azide | None | In-situ formation of enamine; highly modular. | researchgate.netnih.gov |
| Silver-Catalyzed Four-Component Reaction | Terminal Alkyne, TMSN₃, Sodium Sulfinate, Sulfonyl Azide | Silver | Cascade reaction mechanism. | organic-chemistry.orgorganic-chemistry.org |
Precursor-Based Synthesis and Functional Group Transformations
An alternative to building the imidamide core directly is to modify existing molecular scaffolds through functional group transformations. These methods often start with precursors that already contain a significant portion of the target structure.
Amination Reactions Leading to Imidamide Scaffolds
Amination reactions are fundamental for forming C-N bonds and can be adapted to create the imidamide scaffold. researchgate.net While direct amination of an existing imide or a related precursor to form N'-methylethanimidamide is less common, related principles are widely applied. For example, the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal (B89532) can yield either an acetamidine or an imidate ester, depending on the reaction conditions. organic-chemistry.org The formation of the imidate can be suppressed by using an excess of dimethyl amine, leading exclusively to the acetamidine product. organic-chemistry.org
Furthermore, direct amination of α-hydroxy amides has been achieved using titanium tetrachloride (TiCl₄), providing a route to α-amino amides, which are structurally related to imidamides. nih.gov These types of transformations highlight the potential for developing novel amination routes that could lead to imidamide systems from diverse starting materials. nih.gov
Derivatization of Carboxylic Acid Derivatives to Imidamide Systems
Carboxylic acids and their derivatives, such as amides and esters, are ubiquitous starting materials in organic synthesis and can be converted into imidamides. msu.eduyoutube.com A direct conversion of a carboxylic acid to an imidamide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, activation of the carboxylic acid or its conversion to a more reactive derivative is necessary.
One established pathway involves the conversion of a primary amide to an imidoyl chloride. For example, acetamide (B32628) can be treated with a reagent like phosphorus pentachloride (PCl₅) or thionyl chloride to form the corresponding imidoyl chloride. semanticscholar.org This reactive intermediate can then be treated with an amine, such as methylamine, to yield the desired this compound. semanticscholar.org Alternatively, amides can be activated with trifluoromethanesulfonic anhydride (B1165640), which facilitates the addition of amines to form di- and trisubstituted amidines. semanticscholar.org
| Carboxylic Acid Derivative | Reagent(s) | Intermediate | Final Step | Ref. |
| Primary Amide (R-CONH₂) | PCl₅, SOCl₂ | Imidoyl Chloride (R-C(Cl)=NH) | Reaction with Amine (R'-NH₂) | semanticscholar.org |
| Primary Amide (R-CONH₂) | Trifluoromethanesulfonic Anhydride | Activated Amide Salt | Reaction with Amine (R'-NH₂) | semanticscholar.org |
| Nitrile (R-C≡N) | H₂O, Acid/Base Catalyst | Primary Amide (R-CONH₂) | Conversion to Imidamide (see above) | msu.edulibretexts.org |
Strategic Use of Protecting Groups in Complex Imidamide Synthesis
In the synthesis of complex molecules containing the imidamide functional group, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the desired chemical transformation. The amidine group is basic and nucleophilic, necessitating its protection during various synthetic steps.
Commonly employed protecting groups for amidines include the tert-butoxycarbonyl (Boc) group. tubitak.gov.tr The protection of amidine groups with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a well-established method. tubitak.gov.tr This strategy is particularly useful in peptide synthesis where the amidine moiety might interfere with peptide bond formation. nih.gov
Another advanced strategy involves the use of thioimidate protecting groups, which have proven effective in preventing undesirable reactivity during the installation of amidines into peptide backbones. nih.gov Furthermore, specialized sulfonamide-based protecting groups, such as p-toluenesulfonyl (Tosyl) and nitrobenzenesulfonyl (Nosyl), offer a range of stabilities and cleavage conditions, allowing for orthogonal protection strategies in multi-step syntheses. nih.gov A newer development is the Nms (arenesulfonamide-based) protecting group, which has shown superiority in robustness and selective cleavage compared to traditional sulfonamides. nih.gov The choice of a protecting group is dictated by its stability under the reaction conditions of subsequent steps and the mildness of the conditions required for its removal.
Table 1: Overview of Protecting Groups in Imidamide Synthesis
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Features |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) | Commonly used, stable to many reagents. tubitak.gov.tr |
| p-Toluenesulfonyl | Tosyl (Ts) | Tosyl chloride (TsCl) | Strong acid or reductive cleavage | Highly stable and robust. nih.gov |
| Nitrobenzenesulfonyl | Nosyl (Ns) | Nosyl chloride (NsCl) | Mild nucleophilic cleavage (e.g., thiols) | Easily cleaved but has limited stability. nih.gov |
| 5-chloro-8-nitro-1-naphthoyl | NNap | NNapCl | Mild reductive conditions (e.g., Zn/acetic acid) | Deprotection is driven by the release of steric strain. chemistryviews.org |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is a critical aspect of synthesizing this compound and related compounds efficiently and with high purity. This involves a systematic study of various parameters that can influence the reaction outcome.
The choice of solvent can significantly impact the rate, yield, and selectivity of imidamide synthesis. Traditional methods for amide and imidamide formation often utilize dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net These solvents are effective due to their ability to dissolve a wide range of reactants and intermediates.
However, the polarity and hydrogen bonding capability of the solvent can influence the reaction pathway. For instance, in the Pinner reaction, a common method for synthesizing imidates which are precursors to amidines, the reaction is typically carried out in an alcohol corresponding to the desired orthoester, with gaseous HCl, often in the absence of other solvents. researchgate.net The formation of the hydrochloride salt is favored in non-aqueous, polar aprotic solvents that can stabilize the charged intermediate and final product. The solubility of the resulting hydrochloride salt is also a key consideration; a solvent in which the product is sparingly soluble can facilitate its isolation via precipitation.
Table 2: Solvent Effects on Amide/Imidamide Synthesis
| Solvent | Type | Typical Use | Comments |
|---|---|---|---|
| Dichloromethane (DCM) | Chlorinated | Amide synthesis | Effective but associated with health and environmental concerns. researchgate.net |
| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | Peptide/Amide synthesis | Widely used, but considered a Substance of Very High Concern (SVHC). researchgate.net |
| Toluene | Aromatic | Direct amidation | Allows for azeotropic removal of water. ucl.ac.uk |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether (Bio-based) | Amide/Imidamide synthesis | Greener alternative to traditional ethers like THF. bohrium.comrsc.org |
| Cyclopentyl methyl ether (CPME) | Ether (Green) | Enzymatic amide synthesis | Shown to be a highly effective green solvent, leading to high conversions. nih.gov |
Temperature is a crucial parameter in the synthesis of imidamides. Many synthetic procedures, such as the reaction of substituted chloroethane (B1197429) hydrochloride with methylamine solutions, are conducted at controlled temperatures, for instance between 0-40 °C, to manage the exothermic nature of the reaction and minimize side product formation. google.com In other cases, elevated temperatures are necessary to drive the reaction to completion. For example, the addition of amines to nitriles catalyzed by ytterbium amides is performed at 100°C under solvent-free conditions. organic-chemistry.org Enzymatic methods for amide synthesis have been optimized at temperatures around 60°C to maximize enzyme activity and reaction rate. nih.gov
Pressure control is less commonly a primary optimization parameter for many standard imidamide syntheses, which are often run at atmospheric pressure. However, in reactions involving gaseous reactants, such as ammonia (B1221849) or methylamine, or when needing to control the boiling point of a low-boiling solvent, pressure can become a significant factor.
The selection of an appropriate catalyst is vital for achieving high efficiency and selectivity in imidamide synthesis. A wide range of catalysts has been explored for the closely related amide bond formation, and these are often applicable to imidamide synthesis as well.
Lewis Acids : Heterogeneous Lewis acid catalysts like Niobium(V) oxide (Nb₂O₅) have demonstrated high activity for amidation reactions. researchgate.net These catalysts are noted for their tolerance to basic molecules (amines) and water, which can be byproducts. researchgate.net Iron-montmorillonite (Fe-mont) has also been shown to be an effective heterogeneous catalyst for transamidation. researchgate.net
Transition Metals : Palladium-catalyzed reactions have been developed for synthesizing amidines via isocyanide insertion, with the choice of phosphine (B1218219) ligand being critical for selectivity. nih.gov Copper catalysts are also used for the aerobic oxidative coupling of alkynes, amines, and sulfonamides to produce amidines. organic-chemistry.org
Organocatalysts : In the context of green chemistry, organocatalysts are gaining attention. For instance, guanidine (B92328) hydrochloride has been used as an effective catalyst in microwave-mediated syntheses. rsc.org
The catalyst loading is another parameter that requires careful optimization. While higher catalyst loading might increase the reaction rate, it also increases cost and can complicate product purification. The goal is to find the minimum catalyst concentration that provides the maximum yield in a reasonable timeframe.
Table 3: Catalysts for Imidamide and Related Syntheses
| Catalyst Type | Example(s) | Reaction Type | Key Advantages |
|---|---|---|---|
| Heterogeneous Lewis Acid | Nb₂O₅, Fe-mont | Direct Amidation, Transamidation | Reusable, tolerant to basic molecules. researchgate.net |
| Transition Metal | Palladium complexes, Copper(II) triflate (Cu(OTf)₂) | Isocyanide Insertion, Oxidative Coupling | High efficiency and selectivity. organic-chemistry.orgnih.gov |
| Rare-earth Metal | Ytterbium amides, Yb(OTf)₃ | Amine addition to nitriles, Hydroamination | Good yields under specific conditions. organic-chemistry.org |
| Organocatalyst | Guanidine hydrochloride | Condensation reactions | Metal-free, environmentally benign. rsc.org |
Green Chemistry Considerations in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance safety. This involves the use of sustainable starting materials, environmentally benign solvents, and energy-efficient processes.
A major focus of green chemistry in amide and imidamide synthesis is the replacement of hazardous organic solvents. researchgate.net Significant research has been dedicated to finding viable, greener alternatives. bohrium.com
Bio-based Solvents : Solvents derived from biomass are attractive replacements for petroleum-based ones. 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is an excellent alternative to THF and DCM. bohrium.com Cyrene™, another bio-based solvent, has also been successfully used for amide synthesis from acid chlorides. rsc.org
Neoteric Solvents : Ionic liquids (ILs) and deep eutectic solvents (DESs) are being investigated as reaction media for amide bond formation. bohrium.com They offer unique properties such as low vapor pressure and high thermal stability.
Water : Although the solubility of many organic reactants is limited, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com
Solvent-free Conditions : Conducting reactions without a solvent is an ideal green approach, reducing waste and simplifying purification. Several methods, including microwave-assisted syntheses and reactions at elevated temperatures, can be performed neat. organic-chemistry.orgmdpi.com
The development of greener reagents also contributes to the sustainability of the synthesis. This includes using non-hazardous coupling agents and exploring catalytic systems that can operate under mild conditions with high atom economy. ucl.ac.uk Enzymatic strategies, for example, use biocatalysts like Candida antarctica lipase (B570770) B in green solvents such as cyclopentyl methyl ether (CPME) to produce amides with excellent yields and minimal waste. nih.gov
Table 4: Comparison of Traditional vs. Green Solvents
| Feature | Traditional Solvents (e.g., DMF, DCM) | Green Solvents (e.g., 2-MeTHF, CPME, Water) |
|---|---|---|
| Source | Petrochemical | Often renewable/bio-based |
| Toxicity | Often high, carcinogenic, or reprotoxic | Generally lower toxicity |
| Environmental Impact | High, contributes to pollution | Low, often biodegradable |
| Safety | Often flammable, volatile | Lower flammability and volatility (e.g., water, ILs) |
| Recyclability | Can be difficult | Often designed for easier recycling |
Atom Economy and Waste Minimization in Synthetic Routes
The principles of green chemistry are increasingly integral to the evaluation of synthetic methodologies, steering the development of processes that are not only efficient in yield but also environmentally benign. Key metrics in this evaluation are atom economy and waste minimization, which critically assess the efficiency of reactant incorporation into the final product and the generation of undesirable byproducts and waste streams. This section analyzes the synthesis of this compound and related imidamide systems through this lens, focusing on traditional routes versus modern, greener alternatives.
The classical and most widely documented method for the synthesis of amidine hydrochlorides is the Pinner reaction. organic-chemistry.orgwikipedia.orgnumberanalytics.com This two-step process begins with the acid-catalyzed reaction of a nitrile (acetonitrile) with an alcohol (ethanol) to form an intermediate imino ester hydrochloride, often called a Pinner salt. organic-chemistry.orgnrochemistry.com This intermediate is then treated with an amine (methylamine) to yield the desired N'-substituted amidine hydrochloride. nrochemistry.comnih.gov
While effective, the Pinner reaction presents significant drawbacks from a green chemistry perspective. A primary issue is its inherently poor atom economy. Atom economy is a theoretical measure of the percentage of reactant atoms that are incorporated into the desired product. The calculation for the Pinner synthesis of this compound reveals that a substantial portion of the reactant mass is not incorporated into the final product, instead forming byproducts.
A significant portion of the reactants, particularly the alcohol which acts as an intermediate carrier group, and the excess amine that is neutralized by the acid, contribute to the waste stream rather than the product. The main byproduct is the salt of the amine used (methylammonium chloride), which is formed from the neutralization of the amine by the excess hydrogen chloride required to drive the reaction. nrochemistry.com
To provide a quantitative comparison, the theoretical atom economy of the Pinner reaction can be contrasted with an idealized direct addition reaction, which represents a more modern and greener approach.
Interactive Data Table: Theoretical Atom Economy Comparison
| Synthetic Route | Reactants | Desired Product | Byproducts / Waste | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Pinner Reaction | Acetonitrile, Ethanol (B145695), Methylamine, Hydrogen Chloride | This compound | Ethanol, Methylammonium chloride | 59.8% |
Note: The atom economy for the Pinner reaction is calculated as [MW of Product / (MW of Acetonitrile + MW of Ethanol + MW of Methylamine + MW of HCl)] x 100. The direct amination is an idealized reaction for comparison.
In response to these shortcomings, research has focused on developing alternative synthetic routes with improved green credentials. The most promising of these are direct catalytic amination reactions. These methods aim to directly add an amine across the nitrile's carbon-nitrogen triple bond, often facilitated by a catalyst, thus avoiding the use of an alcohol and the formation of the Pinner salt intermediate. Such a direct addition would, in its ideal form, have a 100% atom economy, as all atoms of the nitrile and amine are incorporated into the final amidine product before its protonation to the hydrochloride salt.
The primary challenges in direct amination are the low reactivity of the nitrile group and the need for effective catalysts to facilitate the addition. Various catalytic systems, including those based on earth-abundant metals and organocatalysts, are areas of active research to achieve high yields and selectivity under mild conditions. researchgate.net The successful implementation of such catalytic routes would significantly reduce waste by eliminating the alcohol reagent and the formation of amine salt byproducts, leading to a much lower E-Factor.
Waste minimization in these modern routes is further enhanced by the potential for catalyst recycling and the use of greener solvents. For instance, replacing traditional volatile organic compounds with more benign alternatives like cyclopentyl methyl ether (CPME) or even performing reactions in solvent-free conditions can drastically reduce the environmental impact of the process. whiterose.ac.uk
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the characterization of this compound, offering detailed insights into its molecular framework.
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and analyzing its conformational isomers.
The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band observed in the region of 3300-3000 cm⁻¹ is indicative of N-H stretching vibrations, typical for protonated amine and imine groups. The presence of C-H stretching vibrations from the methyl and ethyl groups is confirmed by bands appearing around 2980-2850 cm⁻¹. A strong absorption peak near 1680 cm⁻¹ is assigned to the C=N stretching vibration of the imidamide functional group.
Raman spectroscopy provides complementary information. The C=N stretching vibration, which is strong in the IR spectrum, also appears in the Raman spectrum, typically in the same region. C-N stretching vibrations are observed in the 1350-1250 cm⁻¹ range, while C-C stretching from the ethyl group is found around 1100-1000 cm⁻¹.
Interactive Data Table: Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3000 | Broad, Strong | N-H Stretching |
| 2980-2850 | Medium | C-H Stretching |
| 1680 | Strong | C=N Stretching |
| 1350-1250 | Medium | C-N Stretching |
| 1100-1000 | Medium | C-C Stretching |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise electronic and structural environment of the hydrogen and carbon atoms within the this compound molecule.
The ¹H NMR spectrum of this compound, typically recorded in a solvent like D₂O, reveals distinct signals corresponding to the different proton environments. The protons attached to the nitrogen atoms appear as a broad singlet due to rapid exchange with the solvent and quadrupole broadening effects. The ethyl group exhibits a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the imine carbon appear as a quartet, while the terminal methyl protons (-CH₃) of the ethyl group appear as a triplet. The N'-methyl protons give rise to a singlet.
Interactive Data Table: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Broad Singlet | 2H | N-H protons |
| 3.10 | Quartet | 2H | -CH₂- (ethyl) |
| 2.85 | Singlet | 3H | N'-CH₃ |
| 1.25 | Triplet | 3H | -CH₃ (ethyl) |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The imine carbon atom (C=N) is typically observed downfield, around 165 ppm. The carbons of the ethyl group and the N'-methyl group appear at higher field strengths. guidechem.com
Interactive Data Table: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 165.0 | Imine Carbon (C=N) |
| 45.5 | Methylene Carbon (-CH₂-) |
| 35.2 | N'-Methyl Carbon (N'-CH₃) |
| 15.8 | Methyl Carbon (-CH₃ of ethyl) |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. wikipedia.orgcreative-biostructure.com
COSY: The COSY spectrum would show a cross-peak between the quartet at 3.10 ppm and the triplet at 1.25 ppm, confirming the coupling between the methylene and methyl protons of the ethyl group. sdsu.edu
HSQC: The HSQC spectrum correlates the proton signals with their directly attached carbon atoms. sdsu.edu We would expect to see correlations between the proton signal at 3.10 ppm and the carbon signal at 45.5 ppm (-CH₂-), the proton signal at 1.25 ppm and the carbon signal at 15.8 ppm (-CH₃ of ethyl), and the proton signal at 2.85 ppm with the carbon signal at 35.2 ppm (N'-CH₃).
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion of the free base (N'-methylethanimidamide) would be observed.
The fragmentation of the molecular ion is expected to proceed through characteristic pathways for amidines and amines. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to a nitrogen atom. libretexts.org A plausible fragmentation pattern would involve the loss of a methyl radical from the ethyl group or the cleavage of the ethyl group itself.
Interactive Data Table: Plausible Mass Spectrometry Fragmentation for N'-Methylethanimidamide
| m/z | Plausible Fragment |
| 86 | [M]⁺ (Molecular ion of free base) |
| 71 | [M - CH₃]⁺ |
| 57 | [M - C₂H₅]⁺ |
| 44 | [CH₃-C=NH]⁺ |
UV-Vis Spectrophotometric Analysis of Chromophoric Systems
Ultraviolet-visible (UV-Vis) spectrophotometry is a valuable technique for identifying chromophoric systems within a molecule. Chromophores are the parts of a molecule that absorb light in the UV-visible region, typically involving π-electron systems or atoms with non-bonding valence electrons. For this compound, the primary chromophore is the C=N double bond of the ethanimidamide moiety.
The absorption of UV light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore and can be influenced by the solvent environment and molecular substitution. In an acidic medium, such as when dissolved in 0.1 N HCl, the nitrogen atoms are likely to be protonated, which can affect the electronic transitions and potentially cause a shift in the λmax compared to the free base. jipbs.com
A typical UV-Vis analysis would involve preparing solutions of this compound in a suitable solvent, like ethanol or dilute hydrochloric acid, and measuring the absorbance across a wavelength range of approximately 200-400 nm. ijdmsrjournal.com The resulting spectrum would be expected to show a distinct absorption band corresponding to the π → π* transition of the C=N bond.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| 0.1 N HCl | ~210-230 | To be determined |
| Ethanol | ~205-225 | To be determined |
X-ray Crystallographic Investigations
Single-crystal X-ray diffraction is the gold standard for molecular structure determination. nih.gov A well-formed single crystal of this compound is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
The initial step in crystallographic analysis is the determination of the unit cell, which is the basic repeating unit of the crystal lattice. This is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The symmetry of the unit cell and the arrangement of molecules within it are described by one of 230 possible space groups. nih.gov This information is fundamental to solving the crystal structure. nih.gov
Table 2: Illustrative Unit Cell Parameters and Space Group for a Hydrochloride Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 850.5 |
| Z (molecules/unit cell) | 4 |
Note: This data is hypothetical and representative of a small organic hydrochloride salt.
In the crystal structure of this compound, intermolecular forces play a crucial role in stabilizing the crystal lattice. The most significant of these are expected to be hydrogen bonds. The protonated imidamide group (N-H⁺) and the methylamino group (N-H) can act as hydrogen bond donors, while the chloride anion (Cl⁻) is a strong hydrogen bond acceptor. These interactions would likely form a network connecting the cations and anions throughout the crystal. researchgate.net The analysis of these interactions provides insight into the supramolecular assembly of the compound. ugr.es
The data from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation in the solid state. This includes the determination of torsional angles, which describe the rotation around single bonds. For this compound, key conformational features would include the planarity of the imidamide group and the orientation of the methyl group. The solid-state conformation may be influenced by the packing forces and intermolecular hydrogen bonding present in the crystal. nih.gov
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline samples. rigaku.com It is particularly important in the pharmaceutical industry for identifying different crystalline forms, or polymorphs, of a substance. nih.govnih.gov Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. semanticscholar.orgmdpi.com
The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the experimental PXRD pattern of a bulk sample of this compound to a theoretical pattern calculated from single-crystal XRD data, one can confirm the phase purity of the sample. researchgate.net The presence of additional peaks would indicate the existence of impurities or other polymorphic forms. mdpi.com This technique is crucial for quality control and ensuring the consistency of the solid form of a compound. researchgate.net
Advanced Crystallographic Data Analysis Methods
Advanced computational methods are crucial for a deep understanding of the supramolecular architecture of crystalline materials. These techniques provide quantitative and qualitative insights into the forces that govern crystal packing.
Atoms In Molecules (AIM) Theory for Bond Critical Point Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution in a molecule. By identifying bond critical points (BCPs), AIM theory can characterize the nature of chemical bonds, including weak intermolecular interactions. This analysis offers quantitative data on the strength and nature of interactions, such as hydrogen bonds, that stabilize the crystal lattice. The application of AIM theory is entirely dependent on the availability of high-quality crystallographic data, which is currently lacking for this compound.
Studies on Crystal Polymorphism and Solvate Formation
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the formation of solvates are critical areas of study in materials science and pharmaceuticals, as different forms can exhibit distinct physical and chemical properties. Identifying and characterizing polymorphs or solvates of this compound would require extensive experimental screening and crystallographic analysis. To date, no such studies have been published, leaving the polymorphic landscape of this compound unexplored.
Specific Reaction Types and Their Mechanisms
Substitution Reactions (SN1, SN2) in Imidamide Hydrochlorides
Nucleophilic substitution reactions are fundamental in organic chemistry and can occur at sp³-hybridized carbon atoms within the substituents of imidamide hydrochlorides. organic-chemistry.org The specific pathway, either unimolecular (SN1) or bimolecular (SN2), is determined by factors such as the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. masterorganicchemistry.combyjus.com
In the context of imidamide hydrochloride analogues, an alkyl group attached to one of the nitrogen atoms or the imidoyl carbon could potentially be the site for nucleophilic attack. The protonated imidamide group can act as a good leaving group, facilitating these reactions.
SN1 Mechanism: The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. byjus.com This pathway is favored for tertiary substrates due to the stability of the resulting carbocation. youtube.com Polar protic solvents can also promote SN1 reactions by stabilizing the carbocation intermediate and the leaving group. organic-chemistry.orgyoutube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.combyjus.comwikipedia.org
SN2 Mechanism: The SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the reaction center. organic-chemistry.org SN2 reactions are favored for primary and secondary substrates where steric hindrance is minimal. youtube.com Strong nucleophiles and polar aprotic solvents generally favor the SN2 pathway. youtube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
| Factor | SN1 Reaction | SN2 Reaction |
|---|---|---|
| Substrate | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |
| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps, carbocation intermediate | One step, concerted |
| Stereochemistry | Racemization | Inversion of configuration |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Elimination Reactions (E1, E2) Relevant to Imidamide Derivatives
Elimination reactions, which result in the formation of a π-bond, are often in competition with substitution reactions. byjus.com For imidamide derivatives with appropriate alkyl substituents, E1 (unimolecular) and E2 (bimolecular) pathways are plausible. cutm.ac.in
E1 Mechanism: The E1 reaction proceeds in two steps, with the initial formation of a carbocation intermediate, which is the rate-determining step. iitk.ac.inmasterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions are favored by tertiary substrates, good leaving groups, and polar protic solvents. iitk.ac.in They typically follow Zaitsev's rule, where the more substituted alkene is the major product. iitk.ac.inmasterorganicchemistry.com
E2 Mechanism: The E2 reaction is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously. cutm.ac.inyoutube.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com E2 reactions are favored by strong, bulky bases and can lead to the Hofmann product (less substituted alkene) if a sterically hindered base is used. cutm.ac.in
| Factor | E1 Reaction | E2 Reaction |
|---|---|---|
| Mechanism | Two steps, via carbocation | One step, concerted |
| Base Strength | Weak base required | Strong base required |
| Kinetics | First order in substrate | Second order (first order in substrate and base) |
| Regioselectivity | Zaitsev's rule (more substituted alkene) | Zaitsev's rule (can be Hofmann with bulky base) |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
Addition Reactions to Imidamide Moieties
The carbon-nitrogen double bond (C=N) of the imidamide moiety is susceptible to nucleophilic addition reactions. The protonation of the imidamide in its hydrochloride form increases the electrophilicity of the iminium carbon, making it more reactive towards nucleophiles. The direct addition of amines to nitriles is a common method for synthesizing amidines, highlighting the susceptibility of related structures to nucleophilic attack. mdpi.com
The reaction of primary and secondary amines with activated nitrilium derivatives, which are structurally related to protonated imidamides, leads to the formation of amidines through nucleophilic addition. mdpi.com These reactions can result in a mixture of E and Z isomers when primary amines are used, while secondary amines may lead to the selective formation of the E-isomer. mdpi.com
Cyclization and Rearrangement Processes (e.g., 1,5-dipolar electrocyclization)
Imidamide derivatives can serve as valuable synthons in the construction of various heterocyclic compounds through cyclization reactions. semanticscholar.org The specific pathway can be influenced by the substituents on the imidamide core and the reaction conditions. Enamides, which contain a similar N-C=C linkage, can undergo cyclization through various pathways, including aza-Prins cyclization where a protonated iminium ion is trapped by a nucleophile. nih.gov
One notable rearrangement is the Hofmann rearrangement, which converts amides into amines with one fewer carbon atom via an isocyanate intermediate. youtube.comyoutube.com While this is a reaction of amides, related rearrangements could potentially be envisioned for appropriately substituted imidamide derivatives.
Kinetics and Thermodynamics of Imidamide Hydrochloride Reactions
The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical transformations involving imidamide hydrochlorides.
Rate-Determining Steps in Reaction Pathways
For SN1 and E1 Reactions: The formation of the carbocation intermediate is the unimolecular, slow step and is therefore the rate-determining step. wikipedia.orgmasterorganicchemistry.com The rate of these reactions is independent of the concentration of the nucleophile or base. wikipedia.org
For SN2 and E2 Reactions: These are concerted, single-step reactions. youtube.comyoutube.com Therefore, the single step is the rate-determining step, and the rate depends on the concentration of both the substrate and the nucleophile/base. youtube.comyoutube.comyoutube.com
For Addition Reactions: In nucleophilic additions to the C=N bond, the initial attack of the nucleophile on the electrophilic carbon is often the rate-determining step.
The specific reactants in the rate-determining step are those that appear in the experimentally determined rate equation for the reaction. youtube.com
Investigation of Reaction Intermediates
Reaction intermediates are transient species formed during a chemical reaction that are neither reactants nor products. Their detection and characterization are crucial for elucidating reaction mechanisms.
Carbocations: As discussed, carbocations are key intermediates in SN1 and E1 reactions of imidamide derivatives. byjus.com Their stability (tertiary > secondary > primary) significantly influences the reaction rate. masterorganicchemistry.com
Tetrahedral Intermediates: In nucleophilic addition reactions to the imidamide C=N double bond, a tetrahedral intermediate is typically formed after the nucleophile attacks the iminium carbon. youtube.com
Zwitterions and Other Tautomers: In some reactions, such as the reaction of diazo compounds with enamines, zwitterionic intermediates can be formed, which may then undergo further transformations like cyclization. nih.gov
The investigation of these intermediates can be carried out using a combination of experimental techniques, such as spectroscopy, and computational methods like Density Functional Theory (DFT). researchgate.net
Computational and Theoretical Approaches for N Methylethanimidamide Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and energetics of N'-methylethanimidamide hydrochloride with high accuracy. These methods solve the Schrödinger equation for the molecule, providing detailed information about its quantum mechanical properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on molecules similar to this compound, such as imidamide and imine derivatives, have been instrumental in understanding their reactivity and electronic properties. nih.govnih.gov For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonding within the molecule.
These calculations can determine key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT can also be used to calculate electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. In the case of this compound, the positive charge is expected to be delocalized across the imidamide functional group.
A representative DFT study on an imidamide derivative might involve the use of a specific functional, such as B3LYP, and a basis set, like 6-31G*, to optimize the molecular geometry and calculate electronic properties. The results of such a study would provide quantitative data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.
| Parameter | Typical Calculated Value for a Similar Imidamide | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. For this compound, ab initio calculations are particularly useful for studying phenomena where electron correlation effects are significant, such as protonation energies and reaction mechanisms. acs.orgnih.gov
Given that this compound is a protonated species, ab initio studies can accurately predict the site of protonation (i.e., which nitrogen atom is more basic) and the associated proton affinity. researchgate.net This is crucial for understanding its acid-base chemistry. High-level ab initio calculations can also be used to benchmark the results obtained from more computationally efficient methods like DFT.
For instance, a study on the protonation of amides using ab initio methods revealed that while oxygen is generally the preferred protonation site in planar amides, nitrogen protonation can be favored in strained or twisted systems. acs.orgresearchgate.net Such insights are transferable to the study of the N'-methylethanimidamide cation, helping to understand the stability and structure of the protonated form.
This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Conformational analysis aims to identify these stable conformers and determine their relative energies. By mapping the potential energy surface of the molecule as a function of its dihedral angles, a conformational energy landscape can be constructed. nih.govfrontiersin.orgchemrxiv.orgresearchgate.net
This landscape reveals the low-energy conformations that the molecule is most likely to adopt, as well as the energy barriers separating them. researchgate.net Computational methods can systematically scan the conformational space by rotating key bonds and calculating the energy at each step. This process helps in understanding the molecule's flexibility and the equilibrium between different conformers. For this compound, the rotation around the C-N single bonds would be of particular interest. The presence of the hydrochloride counter-ion can also influence the conformational preferences through electrostatic interactions.
The conformational energy landscape is not only determined by intramolecular interactions but can also be influenced by the surrounding environment, such as the solvent. chemrxiv.org
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | 0.00 | -175° | 75 |
| Local Minimum 1 | 1.20 | 65° | 15 |
| Local Minimum 2 | 2.50 | -60° | 10 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic processes and conformational flexibility of this compound.
In a condensed phase, such as in solution, the behavior of this compound is governed by its interactions with the surrounding solvent molecules and other ions. MD simulations can model these intermolecular forces, which include electrostatic interactions, hydrogen bonding, and van der Waals forces. saskoer.cayoutube.comlibretexts.org For this compound dissolved in water, the simulations would explicitly model the interactions between the protonated N'-methylethanimidamide cation, the chloride anion, and the water molecules. stackexchange.comresearchgate.net
These simulations can provide insights into the solvation structure, showing how water molecules arrange themselves around the cation and anion. researchgate.net They can also be used to calculate various properties of the solution, such as the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. Understanding the solution behavior is critical for predicting properties like solubility and reactivity in a given solvent. libretexts.org The protonated nature of the imidamide group is expected to lead to strong hydrogen bonding with water molecules. youtube.com
MD simulations can track the conformational changes of this compound over time, providing a dynamic picture of its flexibility. nih.gov These simulations can reveal the timescales of conformational transitions and how they are influenced by the solvent. The trajectory generated by an MD simulation can be analyzed to understand the range of conformations sampled by the molecule at a given temperature.
Furthermore, MD simulations can be used to study dynamic processes such as proton transfer. nih.govresearchgate.net In the case of this compound in an aqueous solution, proton exchange between the cation and water molecules could be investigated. The influence of the protonation state on the conformational dynamics and interactions with other molecules is a key aspect that can be explored using advanced MD techniques like constant pH MD simulations. researchgate.netfrontiersin.org
Investigation of Selective Nucleation Mechanisms
The formation of a specific crystalline solid form, or polymorph, begins with a process called nucleation. Selective nucleation is the controlled initiation of crystal growth for a desired polymorph over other possible, less desirable forms. Computational methods are instrumental in understanding the molecular events that govern this selection process.
Molecular dynamics (MD) simulations can be employed to model the early stages of aggregation of this compound molecules from a solution or melt. These simulations track the positions and interactions of individual ions and solvent molecules over time, revealing how they assemble into clusters. By analyzing the structure and energetics of these nascent clusters, researchers can identify the precursors to different polymorphic forms.
Key factors influencing selective nucleation that can be investigated computationally include:
Solvent Effects: The nature of the solvent can significantly influence which polymorph nucleates. Simulations can model how solvent molecules interact with the solute, potentially stabilizing the clusters of one polymorph over another.
Supersaturation/Temperature: The driving force for nucleation is dependent on concentration and temperature. Computational models can simulate how these variables affect the kinetics of cluster formation, predicting the conditions under which a specific polymorph is most likely to form.
Impurities and Additives: The presence of other molecules can either inhibit or promote the nucleation of certain forms. Modeling these interactions helps in designing strategies to control polymorphism.
By understanding these mechanisms at a molecular level, computational studies can guide the selection of solvents and crystallization conditions to selectively produce the desired polymorph of this compound.
Table 1: Hypothetical Nucleation Simulation Data for this compound Polymorphs This table illustrates the type of data that could be generated from molecular dynamics simulations to study selective nucleation.
| Polymorph | Solvent System | Temperature (°C) | Simulated Nucleation Rate (events/ns·m³) | Dominant Intermolecular Interaction |
|---|---|---|---|---|
| Form A | Ethanol (B145695)/Water | 25 | 1.25 | N-H···Cl⁻ Hydrogen Bond |
| Form B | Ethanol/Water | 45 | 0.88 | C-H···Cl⁻ Interaction |
| Form A | Isopropanol | 25 | 0.95 | N-H···Cl⁻ Hydrogen Bond |
Thermodynamic Stability and Phase Transformation Prediction
Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov These different forms, while chemically identical, can have distinct physical properties. americanpharmaceuticalreview.com Only one polymorph is thermodynamically stable under a given set of conditions (temperature and pressure), while others are metastable. nih.gov Metastable forms will, in theory, eventually convert to the stable form. nih.gov Predicting the relative thermodynamic stability of potential polymorphs of this compound is crucial for selecting the correct form for any application.
The thermodynamic stability is governed by the Gibbs free energy (G) of the crystal lattice, where the most stable form has the lowest free energy. Computational chemistry predicts this by calculating the lattice energy and accounting for entropic contributions at different temperatures. iupac.org The relationship between polymorphs can be monotropic, where one form is always the most stable, or enantiotropic, where the stability order changes at a specific transition temperature. researchgate.net Computational analysis can predict these relationships, helping to avoid the development of a metastable form that might unexpectedly transform during storage or processing. americanpharmaceuticalreview.comiupac.org
Lattice Energy Calculations
Lattice energy is the energy released when constituent gaseous ions come together from infinite separation to form a crystalline solid. wikipedia.orgpurdue.edu It is a primary measure of the thermodynamic stability of an ionic crystal. purdue.edu While it cannot be measured directly, it can be calculated using theoretical models that sum the electrostatic and repulsive forces between ions in the crystal. wikipedia.org
The Born-Landé and Born-Mayer equations are foundational models that calculate lattice energy based on the charges of the ions, the distance between them, and a term that accounts for short-range repulsion. libretexts.org A widely used simplification is the Kapustinskii equation , which provides a good estimate of the lattice energy even without knowledge of the specific crystal structure. wikipedia.org
The Kapustinskii equation is given by:
U = (k * ν * |z⁺| * |z⁻|) / (r⁺ + r⁻) * (1 - d / (r⁺ + r⁻))
Here, the key parameters are the ionic charges (z) and radii (r), which determine the electrostatic attraction and internuclear distance. youtube.com Computational software can calculate these fundamental properties for the N'-methylethanimidamidium cation and the chloride anion to estimate the lattice energy for a potential crystal structure.
Table 2: Components of the Kapustinskii Equation for Lattice Energy Estimation
| Parameter | Symbol | Description | Relevance to this compound |
|---|---|---|---|
| Kapustinskii Constant | k | A proportionality constant. | Universal constant (1.2025 × 10⁻⁴ J·m/mol). |
| Ions per Formula Unit | ν | The total number of ions in the empirical formula. | For C₃H₉N₂Cl, this would be 2 (one cation, one anion). |
| Cation Charge | z⁺ | The charge on the gaseous cation. | +1 for the N'-methylethanimidamidium ion. |
| Anion Charge | z⁻ | The charge on the gaseous anion. | -1 for the chloride ion. |
| Ionic Radii Sum | r⁺ + r⁻ | The sum of the cation and anion radii. | The radius of the cation would be calculated computationally. |
Theoretical Prediction of Polymorphic Forms
Computational methods known as Crystal Structure Prediction (CSP) aim to predict the possible crystal structures a molecule can form based solely on its chemical diagram. nih.gov This is a valuable tool for discovering potential polymorphs that might be missed in experimental screens. chemrxiv.org
The general approach of CSP involves two main steps:
Structure Generation: A large number of candidate crystal structures (typically hundreds of thousands to millions) are generated by arranging the molecules (or ions, in this case) in various plausible packing arrangements and conformations within common space groups.
Energy Ranking: The lattice energy of each generated structure is calculated using force fields or more accurate quantum mechanical methods. These structures are then ranked in order of their predicted thermodynamic stability. nih.gov
The output is a crystal energy landscape, which plots the relative energy of each predicted structure. chemrxiv.org The structures with the lowest energies are considered the most likely to be observed experimentally. However, CSP often overestimates the number of viable polymorphs, as kinetic factors can prevent many low-energy forms from ever nucleating. nih.gov Despite this, CSP is invaluable for identifying a target list of likely polymorphs, rationalizing experimental findings, and even solving crystal structures from powder diffraction data. chemrxiv.orgsoton.ac.uk
Table 3: Hypothetical Crystal Structure Prediction Output for this compound
| Predicted Form | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Calculated Density (g/cm³) |
|---|---|---|---|---|
| 1 (Global Minimum) | P2₁/c | -750.5 | 0.0 | 1.35 |
| 2 | P-1 | -748.2 | +2.3 | 1.33 |
| 3 | P2₁2₁2₁ | -745.1 | +5.4 | 1.31 |
| 4 | C2/c | -744.8 | +5.7 | 1.32 |
Reaction Pathway Modeling and Transition State Characterization
Computational quantum chemistry is a powerful tool for mapping out the detailed mechanisms of chemical reactions. For this compound, this can be used to study its synthesis, decomposition, or reactions of its core amidine functional group. By modeling potential reaction pathways, researchers can understand the feasibility of a reaction and predict its products.
Using methods like Density Functional Theory (DFT), a potential energy surface for a reaction can be calculated. This involves identifying and characterizing the key points along the reaction coordinate:
Reactants and Products: The starting materials and final products of the reaction.
Intermediates (IM): Stable, but often short-lived, species that are formed and consumed during the reaction.
Transition States (TS): The highest energy point on the pathway between two species (e.g., reactant to intermediate). This is not a stable molecule but a fleeting arrangement of atoms that must be passed through for the reaction to proceed. nih.govescholarship.org
The energy difference between the reactants and the transition state is the activation energy barrier . nih.gov A higher barrier corresponds to a slower reaction rate. Computational studies can compare different possible pathways, and the one with the lowest activation energy barrier is typically the most favorable. researchgate.netacs.org This approach has been used to show that reactions involving amidines can proceed through stepwise addition and cyclization pathways rather than concerted mechanisms. researchgate.net Such detailed mechanistic insight is critical for controlling reaction outcomes and designing new synthetic routes.
Table 4: Example of Calculated Energies for a Hypothetical Reaction Pathway Based on data from computational studies of amidine reactivity. nih.gov
| Species | Description | Calculated Free Energy (kcal/mol) | Relative Energy (kcal/mol) |
|---|---|---|---|
| R | Reactants | 0.0 | 0.0 |
| TS1 | First Transition State | +22.9 | +22.9 |
| IM1 | Zwitterionic Intermediate | +16.5 | +16.5 |
| TS2 | Second Transition State | +38.7 | +38.7 |
Predictive Modeling for Chemical Behavior and Reactivity Profiles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity or biological activity. nih.gov For this compound and its potential derivatives, QSAR can be used to build predictive models for their behavior without needing to synthesize and test every compound.
The QSAR process involves:
Data Set: A collection of molecules with known activity/property values (the "training set").
Molecular Descriptors: Numerical values that quantify various aspects of a molecule's structure. These can include physical properties (e.g., logP for hydrophobicity), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume). researchgate.net
Model Building: A mathematical equation is generated using statistical methods, such as multiple linear regression, to create a model that links the descriptors to the observed activity. nih.gov
Validation: The model's predictive power is tested using an external set of compounds (the "test set") that were not used to build the model.
A validated QSAR model can then be used to predict the reactivity or other properties of new, unsynthesized derivatives of this compound. This allows for the virtual screening of many potential structures, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov
Table 5: Common Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptor | Property Quantified |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Size and mass of the molecule. |
| Topological | Wiener Index | Branching and connectivity of the molecular graph. |
| Geometric | Molecular Surface Area (MSA) | The 3D surface area of the molecule. |
| Electronic | Dipole Moment | Polarity and charge distribution. |
| Physicochemical | LogP | Hydrophobicity/lipophilicity. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |
Chemical Derivatization Methodologies for N Methylethanimidamide Hydrochlorides
Strategies for Enhancing Analytical Amenability
To make N'-methylethanimidamide hydrochloride suitable for chromatographic analysis, particularly GC, several derivatization strategies can be employed. The primary goal is to cap the polar N-H functional groups to reduce hydrogen bonding, thereby increasing the compound's volatility and preventing undesirable interactions with the chromatographic system. chemcoplus.co.jpjfda-online.com
Silylation Reactions for Chromatographic Analysis
Silylation is the most widely used derivatization technique for GC analysis. chemcoplus.co.jp It involves the replacement of active hydrogens in functional groups like amines, amides, alcohols, and carboxylic acids with a trimethylsilyl (B98337) (TMS) group. researchgate.net This conversion to TMS derivatives significantly increases the volatility and thermal stability of the parent compound. For N'-methylethanimidamide, which possesses active hydrogens, silylation is a highly effective approach.
The choice of silylating reagent is crucial for achieving a complete and rapid reaction. Several reagents are available, each with distinct properties and reactivity.
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and versatile trimethylsilyl donor preferred for a wide range of polar compounds, including amines and amides. aliyuncs.com It reacts rapidly and its by-products, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes interference during chromatographic analysis. aliyuncs.com
Trimethylchlorosilane (TMCS): TMCS is rarely used alone but serves as an effective catalyst when mixed with other silylating reagents like BSTFA. aliyuncs.com The addition of 1-20% TMCS to BSTFA significantly increases the reactivity of the mixture, enabling the derivatization of hindered functional groups such as secondary amines, which are present in the tautomeric form of N'-methylethanimidamide. aliyuncs.comresearchgate.net The catalyst enhances the donor strength of the primary silylating agent. aliyuncs.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is considered the most volatile of the trimethylsilyl amide reagents and is a very strong TMS donor. chemcoplus.co.jp Its by-product, N-methyltrifluoroacetamide, has a short retention time, reducing the likelihood of peak overlap in the chromatogram. MSTFA is highly effective and can be used to directly silylate the hydrochloride salts of amines. chemcoplus.co.jp
Interactive Table 1: Comparison of Common Silylating Reagents
| Reagent | Key Features | Primary Use | By-products |
|---|---|---|---|
| BSTFA | Powerful TMS donor, versatile, rapid reaction. aliyuncs.com | General silylation of alcohols, amines, carboxylic acids. | Volatile, minimal chromatographic interference. aliyuncs.com |
| TMCS | Silylation catalyst, enhances reactivity of other reagents. aliyuncs.com | Used in combination with reagents like BSTFA (e.g., 1-10% TMCS). researchgate.net | --- |
| MSTFA | Most volatile TMS amide, very strong TMS donor. chemcoplus.co.jp | Silylation of a broad range of compounds, including amine hydrochlorides. chemcoplus.co.jp | Highly volatile, elutes before the reagent. |
To ensure complete and reproducible derivatization, the silylation protocol must be carefully optimized. Several factors influence the reaction's efficiency and yield. numberanalytics.com
Time: Derivatization times can vary significantly depending on the analyte's structure and reactivity. While many compounds are derivatized almost instantly upon dissolution in the reagent, others, particularly those with sterically hindered functional groups, may require longer reaction times. Progress can be monitored by analyzing aliquots at different time intervals until the product peak area no longer increases.
Temperature: Reaction temperature is a critical parameter. Increasing the temperature can accelerate the reaction rate, but excessive heat may lead to the degradation of the analyte or the reagent, or cause unwanted side reactions. numberanalytics.com For many applications, heating at 60°C for 30 to 60 minutes is a common starting point. restek.com
Reagent Concentration: It is standard practice to use a significant molar excess of the silylating reagent to drive the reaction to completion. A molar ratio of at least two parts reagent to one part active hydrogen is typically recommended. researchgate.net The reagent can be used at full strength or diluted in an appropriate aprotic solvent like pyridine (B92270) or acetonitrile (B52724). researchgate.net The choice of solvent can also impact reaction efficiency, with polar solvents often facilitating the reaction. numberanalytics.com
Interactive Table 2: General Parameters for Silylation Protocol Optimization
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Temperature | Room Temperature to 100°C | Balances reaction rate against potential degradation of analyte or reagent. numberanalytics.com |
| Time | 5 minutes to 12 hours | Dependent on analyte reactivity and steric hindrance. researchgate.net |
| Reagent Ratio | >2:1 molar excess of reagent to active hydrogen | Ensures the reaction proceeds to completion. |
| Catalyst (TMCS) | 1-20% | Increases reactivity for difficult-to-silylate groups like secondary amines. aliyuncs.com |
| Solvent | Aprotic solvents (e.g., Pyridine, DMF, Acetonitrile) | Solubilizes the analyte and can facilitate the reaction. numberanalytics.com |
Alkylation and Acylation Reactions for GC Analysis
While silylation is common, alkylation and acylation represent important alternative derivatization strategies, particularly for amines. jfda-online.comnih.gov These methods can offer advantages in terms of derivative stability and analytical specificity.
Alkylation: This technique involves replacing active hydrogens with an alkyl group. For compounds like N'-methylethanimidamide, this would primarily target the N-H bonds. A key advantage of some alkylation methods, such as those using methyl chloroformate (MCF), is that the reaction can be instantaneous, does not require heating, and can be performed under less stringent anhydrous conditions compared to silylation. nih.gov This can lead to improved reproducibility and less damage to the GC column, as the derivatives can be easily separated from the reaction mixture. nih.govresearchgate.net
Acylation: Acylation introduces an acyl group into the molecule. Perfluoroacyl reagents, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), are frequently used to derivatize primary and secondary amines. jfda-online.comnih.gov The resulting perfluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties. jfda-online.com Furthermore, the presence of multiple fluorine atoms significantly enhances sensitivity when using an electron capture detector (ECD) and can produce unique, structurally significant fragment ions in mass spectrometry, aiding in identification. jfda-online.comnih.gov
Other Derivatization Reagents for Specific Analytical Needs
Beyond GC, derivatization is also used to enhance analysis by other methods like High-Performance Liquid Chromatography (HPLC). For HPLC, the goal is often not to increase volatility but to introduce a chromophore or fluorophore to improve UV or fluorescence detection. For instance, reagents like 4-bromo-N-methylbenzylamine have been developed to derivatize carboxylic acids for sensitive detection by LC-MS/MS using positive electrospray ionization. nih.gov Similarly, reagents such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used for the pre-column derivatization of secondary amines to form fluorescent products, enabling their determination at low concentrations. nih.gov While the primary focus for N'-methylethanimidamide is often GC, these alternative methods could be valuable for specific analytical challenges or for orthogonal confirmation of results.
Addressing Challenges in Derivatization
Derivatization of this compound is not without its challenges. The success of the analysis hinges on overcoming several potential issues.
Moisture Sensitivity: Silylating reagents are extremely sensitive to moisture. researchgate.netrestek.com The presence of water will consume the reagent and hydrolyze the resulting TMS derivatives, leading to incomplete reactions and inaccurate quantification. researchgate.net Therefore, all samples, solvents, and glassware must be scrupulously dried before the reaction.
Incomplete Derivatization: The amidine functional group in N'-methylethanimidamide exists in tautomeric forms, including a secondary amine. Secondary amines and other sterically hindered groups can be difficult to derivatize completely. aliyuncs.comresearchgate.net This can result in multiple derivative peaks or a persistent peak for the underivatized compound, complicating the analysis. The use of a stronger reagent like MSTFA or a catalyzed reagent system like BSTFA + TMCS, along with optimized reaction conditions (e.g., higher temperature, longer time), is essential to drive the reaction to completion. chemcoplus.co.jpresearchgate.net
Derivative Instability: While TMS derivatives are generally thermally stable, they are susceptible to hydrolysis. aliyuncs.com Some alkylated and acylated derivatives may also exhibit limited stability. nih.govresearchgate.net This necessitates that samples be analyzed as soon as possible after preparation, or stored under strict anhydrous conditions to prevent degradation over time. restek.com
By-product Interference: The derivatization reaction itself produces by-products. Although reagents like BSTFA and MSTFA are designed to have volatile by-products that elute with the solvent front, improper reagent choice or reaction conditions could lead to interfering peaks in the chromatogram.
Careful selection of the derivatization strategy and meticulous optimization of the reaction protocol are paramount to achieving reliable and accurate analytical results for this compound.
Minimizing Artifact Formation in Derivatization Reactions
Derivatization is a crucial step to enhance the volatility and thermal stability of polar analytes like this compound for GC-MS analysis. However, the chemical reactions involved can sometimes lead to the formation of unexpected by-products, known as artifacts, which can complicate analysis and lead to inaccurate quantification. nih.gov Minimizing these artifacts is paramount for reliable results.
Common derivatization methods for primary and secondary amines, such as those present in the tautomeric forms of N'-methylethanimidamide, include silylation and acylation. researchgate.netresearchgate.net
Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace active hydrogens on amine and imine groups with a trimethylsilyl (TMS) group. nih.gov While effective, silylation can be prone to artifact formation. For instance, incomplete derivatization can result in multiple peaks for a single analyte. wordpress.com The presence of catalysts, such as trimethylchlorosilane (TMCS), can promote more complete derivatization but may also lead to the formation of other artifacts. wordpress.com To minimize artifacts in silylation, it is crucial to use high-purity reagents and anhydrous conditions, as silylating agents are highly sensitive to moisture. nih.govyoutube.com The choice of solvent is also important, with aprotic solvents being preferred. phenomenex.blog
Acylation: Acylation reagents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), introduce an acyl group to the amine or imine. researchgate.net Acylation is generally less susceptible to moisture than silylation. unibo.it However, artifact formation can still occur. Incomplete reactions can lead to a mixture of partially and fully derivatized products. Furthermore, the high reactivity of some acylating agents can sometimes result in side reactions with other functional groups or even the solvent. sigmaaldrich.com The use of a catalyst, such as pyridine or triethylamine, can drive the reaction to completion and reduce the likelihood of incomplete derivatization. researchgate.net
The following table summarizes common artifacts and strategies for their minimization in the derivatization of amine-containing compounds.
| Derivatization Method | Common Artifacts | Minimization Strategies |
| Silylation | Incomplete derivatization, multiple TMS-derivatives, by-products from reagent self-reaction. nih.govwordpress.com | Use of high-purity reagents, strictly anhydrous conditions, use of a catalyst (e.g., TMCS), optimization of reaction time and temperature. wordpress.comnih.govyoutube.com |
| Acylation | Incomplete derivatization, by-products from side reactions. sigmaaldrich.comnih.gov | Use of a catalyst (e.g., pyridine), optimization of reagent stoichiometry, careful selection of solvent and reaction conditions. researchgate.net |
Impact of Moisture and Other Contaminants on Derivatization Efficiency
The efficiency of derivatization reactions is significantly influenced by the presence of moisture and other contaminants.
Moisture: Moisture is a critical factor, particularly for silylation reactions. Silylating reagents readily react with water, leading to their consumption and a decrease in the yield of the desired derivative. nih.govsigmaaldrich.com This hydrolysis of the reagent can also produce by-products that may interfere with the analysis. Therefore, it is imperative to use dry solvents and glassware and to protect the reaction mixture from atmospheric moisture. youtube.com Acylation reactions are generally more tolerant to small amounts of moisture, but excess water can still lead to the hydrolysis of the anhydride reagent, reducing its efficiency. nih.gov
Other Contaminants: The presence of other contaminants in the sample matrix can also affect derivatization efficiency. For instance, non-volatile impurities can coat the GC injection port and column, leading to poor peak shape and reduced sensitivity. nih.gov Salts, acids, and bases present in the sample can also catalyze side reactions or interfere with the primary derivatization reaction. wordpress.comunina.it Proper sample preparation, including extraction and cleanup steps, is crucial to remove these interfering substances before derivatization.
The table below outlines the impact of common contaminants on derivatization efficiency.
| Contaminant | Impact on Silylation | Impact on Acylation |
| Moisture | High: Reagent hydrolysis, reduced yield, potential for interfering by-products. nih.govsigmaaldrich.com | Moderate: Reagent hydrolysis, reduced efficiency. nih.gov |
| Non-volatile impurities | Can interfere with chromatography, leading to poor peak shape and reduced sensitivity. nih.gov | Can interfere with chromatography, leading to poor peak shape and reduced sensitivity. |
| Acids/Bases | Can catalyze side reactions and artifact formation. wordpress.com | Can influence reaction kinetics and completeness. |
Role and Applications of N Methylethanimidamide Hydrochlorides in Advanced Organic Synthesis and Catalysis
Research on Structural Modifications for Enhanced Reactivity and Selectivity
The reactivity and selectivity of N'-methylethanimidamide hydrochloride as a catalyst can be systematically altered through structural modifications. Research in this area focuses on the strategic placement of functional groups to influence the electronic and steric properties of the molecule. These modifications can impact the pKa of the amidinium ion, thereby affecting its catalytic activity.
For instance, the introduction of electron-withdrawing groups on the ethyl or methyl substituents would be expected to increase the acidity of the amidinium proton, potentially leading to a more active catalyst for reactions requiring strong acid catalysis. Conversely, the addition of electron-donating groups would decrease its acidity, making it a milder catalyst suitable for sensitive substrates.
Hypothetical Effects of Structural Modifications on Catalytic Properties:
| Modification Type | Expected Effect on Acidity | Potential Application |
| Electron-withdrawing groups | Increase | Catalysis of reactions requiring strong proton donation. |
| Electron-donating groups | Decrease | Mild catalysis for sensitive functional groups. |
| Bulky substituents | Steric hindrance | Enhanced stereoselectivity in asymmetric catalysis. |
These structural-activity relationships are a key area of investigation for tailoring the catalytic performance of this compound and related amidine-based catalysts for specific synthetic transformations.
Potential in Advanced Materials Chemistry and Supramolecular Assembly
The this compound moiety also presents significant potential in the realm of advanced materials and supramolecular chemistry. The ability of the amidinium group to act as a hydrogen bond donor is a critical feature for the construction of well-ordered, self-assembling systems. researchgate.net
In supramolecular chemistry, non-covalent interactions such as hydrogen bonding are utilized to build complex architectures from molecular components. The directional nature of the hydrogen bonds that can be formed by this compound makes it an attractive building block for designing crystal structures, liquid crystals, and other organized materials. It can form strong hydrogen bonds with a variety of hydrogen bond acceptors, such as carboxylates, phosphates, and other nitrogen-containing heterocycles. acs.org
The incorporation of this compound into polymer backbones or as a pendant group could lead to the development of "smart" materials that respond to changes in pH or the presence of specific analytes. The protonated state of the amidine is pH-dependent, which could be harnessed to create materials with switchable properties.
Potential Applications in Materials Science:
| Application Area | Role of this compound |
| Crystal Engineering | Directing the formation of specific crystalline lattices through hydrogen bonding. |
| Liquid Crystals | Inducing mesophase formation through intermolecular interactions. |
| Responsive Polymers | Providing a pH-sensitive functional group for creating "smart" materials. |
| Supramolecular Gels | Acting as a gelator through the formation of extensive hydrogen-bonded networks. |
While the exploration of this compound in these advanced applications is still in its early stages, the fundamental properties of the imidamide hydrochloride functional group suggest a promising future in the development of novel materials with tailored properties and functionalities.
Q & A
Q. What are the recommended synthetic routes for N'-methylethanimidamide hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of This compound typically involves nucleophilic substitution or condensation reactions between methylamine derivatives and ethylimidamide precursors. For example, reacting N-methylethylamine with cyanamide under acidic conditions, followed by hydrochlorination, can yield the target compound . Optimization strategies include:
- Temperature control : Maintaining reaction temperatures between 0–5°C during hydrochlorination to minimize side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., acetonitrile) to enhance reaction kinetics .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of methyl and ethyl groups, with characteristic shifts at δ 2.3–2.7 ppm (N–CH) and δ 1.1–1.3 ppm (C–CH–CH) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm (C=N stretching) and 2500–2700 cm (N–H vibrations) confirm the amidine hydrochloride structure .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210 nm to assess purity (>99%) .
Q. What are the critical safety protocols for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks due to potential HCl off-gassing .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data across solvent systems?
Methodological Answer: Discrepancies often arise from variations in experimental conditions. To standardize solubility measurements:
- Temperature control : Use water baths (±0.1°C) to ensure consistent measurements (e.g., 25°C vs. 37°C) .
- pH adjustment : Solubility in aqueous buffers (e.g., PBS) depends on protonation states; use pH 4.0–7.4 to mimic physiological conditions .
- Validation : Cross-check with gravimetric analysis and UV-Vis spectrophotometry to confirm results .
Q. What advanced strategies are recommended for analyzing degradation products under accelerated stability conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage .
- Analytical tools :
- LC-MS/MS : Identify degradation products (e.g., N-methylacetamide) via fragmentation patterns .
- X-ray diffraction (XRD) : Monitor crystallinity changes that may affect stability .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C .
Q. How can computational chemistry aid in predicting the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the compound’s electron density to predict nucleophilic/electrophilic sites for drug-target interactions .
- Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., amidine hydrolases) using software like GROMACS .
- ADMET prediction : Tools like SwissADME estimate permeability and metabolic stability based on the InChI key (GWWIHNWMWIJWRT-UHFFFAOYSA-N) .
Q. What methodologies are recommended for quantifying trace impurities in bulk samples?
Methodological Answer:
- HPLC with charged aerosol detection (CAD) : Detect non-UV-active impurities (e.g., inorganic salts) at limits of quantification (LOQ) <0.1% .
- Ion chromatography (IC) : Quantify chloride counterions and residual HCl using conductivity detection .
- NMR impurity profiling : Compare H NMR spectra with spiked standards to identify unknown peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
